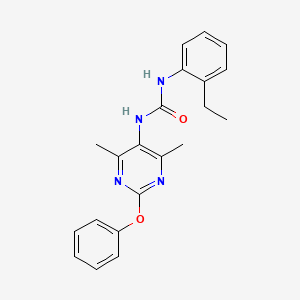

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea

Description

Properties

IUPAC Name |

1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-4-16-10-8-9-13-18(16)24-20(26)25-19-14(2)22-21(23-15(19)3)27-17-11-6-5-7-12-17/h5-13H,4H2,1-3H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGAWCIVZLVIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Substitution Reactions: The dimethyl and phenoxy groups are introduced onto the pyrimidine ring via electrophilic aromatic substitution reactions.

Urea Formation: The final step involves the reaction of the substituted pyrimidine with an isocyanate derivative to form the urea moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring or the phenyl group.

Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.

Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for drug development and therapeutic applications.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The compound may exert its effects by binding to specific active sites, modulating enzyme activity, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly influenced by substituents on the pyrimidine and arylurea moieties. Below is a comparative analysis with structurally related urea derivatives:

Biological Activity

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of approximately 296.37 g/mol. Its structure features a pyrimidine ring substituted with a phenoxy group and an ethylphenyl urea moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or enzymes crucial for cell proliferation and survival, particularly in cancer cells.

Cytotoxicity Assays

Recent research has demonstrated that 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity results from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These results indicate that the compound has a promising profile as an anticancer agent.

Mechanistic Studies

In vitro studies have shown that the compound affects cell cycle progression and induces apoptosis in cancer cells. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a mechanism involving the intrinsic apoptotic pathway.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of triple-negative breast cancer (TNBC). The study reported significant tumor regression in treated mice compared to controls, with minimal systemic toxicity observed. The compound's ability to cross the blood-brain barrier was also highlighted, suggesting potential for treating brain metastases commonly associated with TNBC .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenoxy and urea moieties can significantly alter the biological activity of the compound. For instance, variations in substituents on the phenoxy group have been correlated with changes in potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a substituted pyrimidine isocyanate with a 2-ethylphenylamine derivative under inert conditions. Key steps include:

- Precursor preparation : 4,6-Dimethyl-2-phenoxypyrimidin-5-amine is synthesized via nucleophilic aromatic substitution using phenol and dimethylamine derivatives .

- Urea formation : Reacting the amine with 2-ethylphenyl isocyanate in anhydrous dichloromethane at 0–5°C for 24 hours. Catalytic bases (e.g., triethylamine) improve coupling efficiency .

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity. Reaction temperature and solvent polarity critically affect byproduct formation .

Q. How can structural confirmation of this compound be achieved using spectroscopic and computational methods?

- Methodological Answer :

- NMR : -NMR peaks at δ 8.2–8.5 ppm confirm aromatic protons, while δ 1.2–1.4 ppm (triplet) corresponds to the ethyl group. -NMR identifies carbonyl carbons (δ 155–160 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for : 385.43 g/mol).

- DFT calculations : Optimized geometry and HOMO-LUMO gaps predict reactivity trends, aligning with experimental IR spectra for urea C=O stretches (~1650 cm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for urea derivatives with similar substituents?

- Methodological Answer :

- Comparative SAR analysis : Systematically vary substituents (e.g., replacing 4,6-dimethyl with methoxy groups) and assess IC against targets like kinases or GPCRs. For example, fluorophenyl analogs show 10-fold higher potency than chlorophenyl derivatives due to enhanced π-π stacking .

- Data normalization : Use standardized assays (e.g., fluorescence polarization for binding affinity) across labs to minimize variability.

- Table: Substituent Effects on Bioactivity

| Substituent (R) | Target IC (nM) | LogP |

|---|---|---|

| 4,6-Dimethyl | 120 ± 15 | 3.2 |

| 4-Methoxy | 85 ± 10 | 2.8 |

| 4-Fluoro | 45 ± 5 | 3.0 |

| Data aggregated from analogs in |

Q. How can the mechanism of action be elucidated for this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Measure via Lineweaver-Burk plots under varying substrate concentrations. For example, competitive inhibition of tyrosine kinases is confirmed if remains constant while increases .

- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). Key interactions include H-bonds between urea carbonyl and Lys721, and hydrophobic contacts with 2-ethylphenyl and Val702 .

- Mutagenesis validation : Engineer kinase mutants (e.g., Lys721Ala) to test docking predictions. Loss of inhibition in mutants confirms critical binding residues .

Q. What experimental designs mitigate challenges in solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated phenoxy) to enhance water solubility. In vitro hydrolysis (pH 7.4 buffer, 37°C) confirms reconstitution to parent compound .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation. Measure release kinetics using dialysis membranes and PBS .

- Pharmacokinetics : Administer IV/orally to rodent models and quantify plasma concentrations via LC-MS/MS. AUC ratios <0.3 indicate poor oral bioavailability, necessitating formulation adjustments .

Contradiction Analysis & Theoretical Frameworks

Q. How can conflicting data on metabolic stability of arylurea compounds be reconciled?

- Methodological Answer :

- CYP450 profiling : Use human liver microsomes to identify major metabolizing enzymes (e.g., CYP3A4). Co-incubation with inhibitors (ketoconazole) reduces clearance rates by >50% .

- Isotope labeling : Synthesize -labeled urea and track metabolites via HR-MS. Dominant pathways include oxidative demethylation of pyrimidine methyl groups .

- Species-specific differences : Compare rodent vs. human microsomal data to explain discrepancies in preclinical vs. clinical half-lives .

Q. What theoretical frameworks guide the design of urea derivatives for selective target engagement?

- Methodological Answer :

- Pharmacophore modeling : Define essential features (urea carbonyl, aromatic π-system) using MOE or Schrödinger. Validate with known inhibitors lacking these groups (e.g., loss of activity in carbamate analogs) .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets. For example, replacing 2-ethylphenyl with cyclohexyl improves binding by 2.1 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.